Compound Description: This compound features a pyrazolo[3,4-b]pyridine core with a benzamide substituent, synthesized through microwave irradiation. Its crystal structure is characterized by hydrogen bonding patterns. []
Relevance: While not a benzoxazole derivative, this compound showcases the benzamide moiety, highlighting its common presence in biologically active compounds and its structural similarity to the target compound, 4-methyl-3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide. Both compounds share a benzamide group linked to a nitrogen-containing heterocyclic core, albeit different ones.
Compound Description: CDPPB is the first centrally active positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). It potentiates glutamate-induced calcium release in rat cortical astrocytes and displays affinity for the allosteric antagonist binding site of mGluR5. []
Relevance: CDPPB demonstrates the impact of substitutions on the benzamide moiety for mGluR5 activity. Although it features a pyrazole core instead of benzoxazole, it highlights the importance of the benzamide group and aromatic substituents for biological activity, features shared with 4-methyl-3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide. The exploration of CDPPB analogs emphasizes the impact of substituents on the benzamide ring for modulating mGluR activity, providing insights for potential modifications to the target compound.
Compound Description: VU-29 is a potent positive allosteric modulator (PAM) of mGluR5, acting at a site overlapping with the negative allosteric modulator 2-methyl-6-(phenylethynyl)pyridine (MPEP) binding site. It potentiates mGluR5 responses. []
Relevance: VU-29 shares the core benzamide structure and aromatic substituents with 4-methyl-3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide. The comparison of VU-29 with other PAMs like CPPHA highlights the diverse mechanisms and binding sites for potentiating mGluR5, providing insight into potential modes of action for the target compound.
Compound Description: VU-1545 exhibits high potency in potentiating mGluR5-mediated responses and displacing [3H]methoxyPEPy binding. It features a halogen atom in the ortho-position of the 1-phenyl ring, which further enhances its activity. []
Relevance: VU-1545 shares the benzamide and aromatic substituent features with 4-methyl-3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide and showcases the influence of electronegative and halogen substituents on potency, suggesting potential structure-activity relationship explorations for the target compound.
Compound Description: CPPHA is a positive allosteric modulator of both mGluR1 and mGluR5, acting at a novel allosteric site distinct from those of other PAMs like VU-29. It does not bind to the MPEP site on mGluR5. []
Relevance: Though structurally distinct from 4-methyl-3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide, CPPHA's activity as a PAM acting on a novel site provides valuable insight into the diverse mechanisms and potential binding sites for modulating mGluR activity. This information could be valuable for future investigations of the target compound's potential interactions with mGluRs.
Compound Description: This series of compounds, specifically including N-[2-(2,4-dichlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]benzamide (4c), N-[5-methyl-2 -(4-nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]benzamide (4g), and N-[2-(2,3-dichlorophenyl)-5methyl-4-oxo-1,3-thiazolidin-3-yl]benzamide (4b), exhibited potent in vitro and in vivo anticancer activity against Dalton's lymphoma ascites (DLA). [, ]
Relevance: Despite the different heterocyclic core, these compounds highlight the significance of the benzamide moiety for biological activity, a feature shared with 4-methyl-3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide. The anticancer activity of these thiazolidinone derivatives, coupled with their structural similarities in the benzamide portion, suggests the target compound might also possess anticancer potential worthy of exploration. ,
2-(2-methyl-5-nitro-1H-benzimidazol-1-yl)-N'-(arylmenthylene)acetohidrazide and 2-(2--methyl-5-nitro-1H-benzimidazol-1-yl)-N-(4-oxo-2-aryl-1,3-thiazolidin-3-yl)acetamide
Compound Description: This research explored the synthesis and characterization of these benzimidazole-based compounds. The structures of the newly synthesized heterocyclic compounds were elucidated using IR, ¹H NMR, and elemental analysis data. []
Relevance: Though containing benzimidazole rather than benzoxazole, these compounds highlight the role of nitro and methyl substituents on aromatic rings for biological activity, features also present in 4-methyl-3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide. The shared presence of a nitro group and a methyl substituent on the aromatic rings in both the related compounds and the target compound hints at potential similarities in their chemical and biological properties.
Compound Description: These benzoxazole derivatives were studied using X-ray crystallography and DFT calculations. The studies explored their molecular geometry, hydrogen bonding patterns, and HOMO-LUMO energy gaps. []
Relevance: These compounds directly represent the benzoxazole core structure found in 4-methyl-3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide, emphasizing the significance of this heterocycle in medicinal chemistry and providing structural analogs for comparison. The structural similarities between these compounds and the target compound, particularly the benzoxazole core, make them valuable references for understanding the structure-activity relationships of benzoxazole derivatives.
Compound Description: These are novel (18)F-labelled benzoxazole-based radioligands developed for imaging the translocator protein (18 kDa, TSPO) in the brain using PET. They showed high binding affinities for TSPO in in vitro assays and demonstrated promising results in in vitro autoradiography and biodistribution studies. []
Relevance: These radioligands share the core benzoxazole structure, amide linkage, and aromatic substituents with 4-methyl-3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide, highlighting the suitability of this scaffold for developing imaging agents targeting TSPO. The success of these radioligands in targeting TSPO suggests that the target compound, with its structural similarities, could also be investigated for its potential as a TSPO ligand.
Compound Description: NTB451 is a newly identified compound exhibiting significant inhibitory activity on necroptosis induced by various triggers, including TNF-α and TLR agonists. Its mechanism involves inhibiting the phosphorylation and oligomerization of MLKL and disrupting the RIPK1-RIPK3 complex formation. []
Relevance: While containing a triazole and thiazole core instead of benzoxazole, NTB451 emphasizes the importance of the benzamide moiety for biological activity and its potential to interact with specific protein targets. This research highlights the potential of benzamide derivatives, like 4-methyl-3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide, for targeting specific protein kinases and modulating cellular processes, suggesting areas for further investigation of the target compound.
Compound Description: [18F]FEBMP is a promising PET radioligand for imaging TSPO in neuroinflammation. It showed high TSPO-specific binding in rat models of focal cerebral ischemia and human brain autoradiograms. []
Relevance: [18F]FEBMP provides a direct structural analog of the benzoxazole core, amide linkage, and aromatic substituents present in 4-methyl-3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide. This further emphasizes the versatility of this scaffold for developing both therapeutic and diagnostic agents targeting TSPO. The established efficacy of [18F]FEBMP as a TSPO imaging agent reinforces the potential of the target compound, with its structural similarities, to act as a TSPO ligand.
Compound Description: [11C]MBMP is another novel benzoxazole-based PET ligand developed for imaging TSPO. It exhibited high accumulation in TSPO-rich organs and showed specific binding to TSPO in ischemic rat brains, demonstrating its potential as a neuroinflammation imaging agent. []
Relevance: [11C]MBMP shares the core benzoxazole structure, amide linkage, and aromatic substituents with 4-methyl-3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide. Its successful application as a TSPO imaging agent further supports the potential of this scaffold for targeting TSPO and its relevance for developing new therapeutic or diagnostic tools.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.